molecular formula C14H20N2 B15228638 2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine

2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine

Cat. No.: B15228638
M. Wt: 216.32 g/mol
InChI Key: HQKNKQSKHXWSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine is a bicyclic nitrogen-containing compound. This compound is part of the azabicyclohexane family, which is known for its unique three-dimensional structure and significant pharmaceutical potential. The presence of the azabicyclo[3.1.0]hexane core in various drug candidates highlights its importance in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azabicyclohexane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s azabicyclo[3.1.0]hexane core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine is unique due to its benzyl group, which can enhance its binding affinity to certain molecular targets. This structural feature distinguishes it from other azabicyclohexane derivatives and contributes to its potential as a drug candidate .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

2-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)ethanamine

InChI

InChI=1S/C14H20N2/c15-7-6-12-13-9-16(10-14(12)13)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2

InChI Key

HQKNKQSKHXWSIW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2CCN)CN1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.